

# Methyl 5-oxohexanoate: A Comprehensive Technical Review for Organic Synthesis

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## Compound of Interest

Compound Name: Methyl 5-oxohexanoate

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**Methyl 5-oxohexanoate** is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, containing both a ketone and a methyl ester functional group, allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of more complex organic structures and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the synthesis, reactivity, and applications of **methyl 5-oxohexanoate**, complete with experimental protocols and data presented for practical use by researchers in the field.

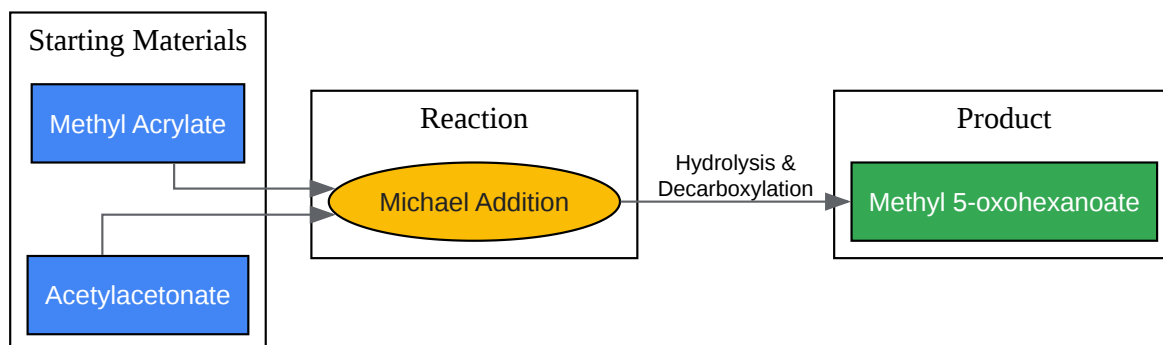
## Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **methyl 5-oxohexanoate** is provided below. This data is essential for reaction monitoring and product characterization.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>3</sub>	[1][2]
Molecular Weight	144.17 g/mol	[2]
CAS Number	13984-50-4	[1]
Appearance	Colorless to light yellow liquid	
Boiling Point	202.2 °C at 760 mmHg; 100-101 °C at 11 Torr	[1]
Density	0.996 g/cm <sup>3</sup>	[1]
Flash Point	78.6 °C	[1]
Refractive Index	1.415	[1]
<sup>1</sup> H NMR (CDCl <sub>3</sub> , δ)	~2.5 (t, 2H, CH <sub>2</sub> ), ~2.1 (s, 3H, CH <sub>3</sub> ), ~1.9 (m, 2H, CH <sub>2</sub> ), ~3.6 (s, 3H, OCH <sub>3</sub> )	[3] (inferred)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ)	~208.0 (C=O, ketone), ~173.0 (C=O, ester), ~51.5 (OCH <sub>3</sub> ), ~42.0 (CH <sub>2</sub> ), ~29.0 (CH <sub>2</sub> ), ~20.0 (CH <sub>3</sub> ), ~18.0 (CH <sub>2</sub> )	[3] (inferred)

## Synthesis of Methyl 5-oxohexanoate

The synthesis of **methyl 5-oxohexanoate** can be achieved through several routes. One common method involves the Michael addition of a nucleophile to methyl acrylate, followed by subsequent transformations.



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Caption: Synthetic workflow for **Methyl 5-oxohexanoate**.

## Key Reactions of Methyl 5-oxohexanoate

The presence of both a ketone and an ester group allows for selective transformations.

### Reduction of the Ketone

The ketone functionality can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride.<sup>[4]</sup>



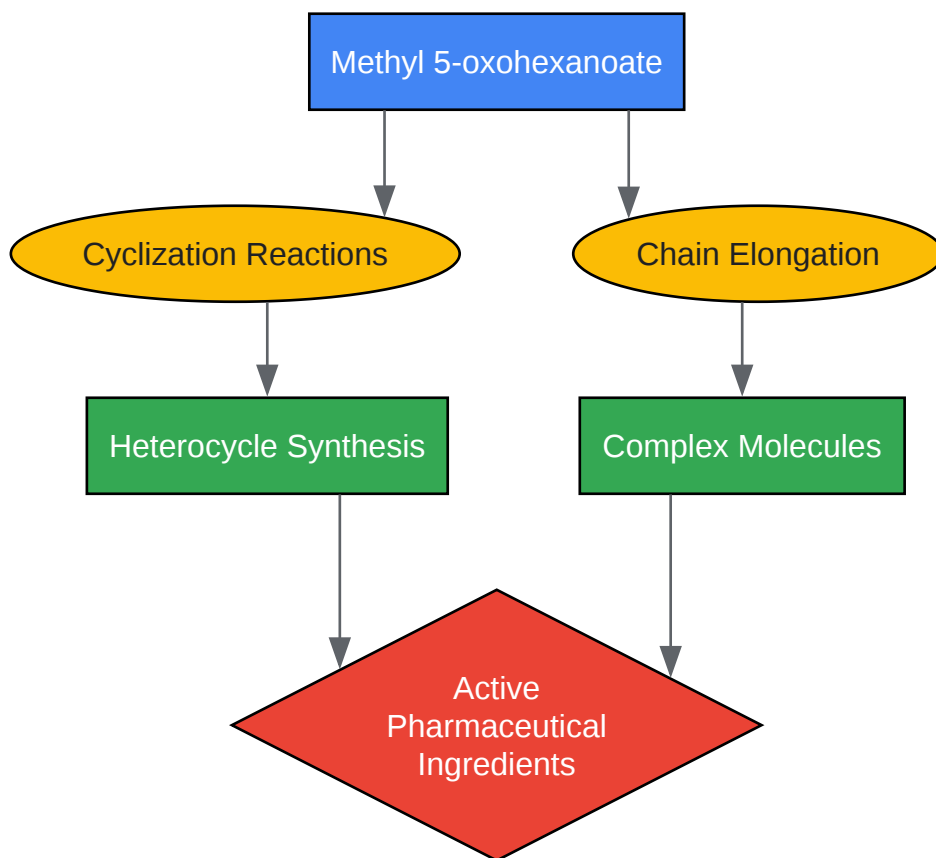
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Caption: Reduction of the ketone in **Methyl 5-oxohexanoate**.

## Applications in Organic Synthesis and Drug Development

**Methyl 5-oxohexanoate** is a key intermediate in the synthesis of various organic molecules. Its bifunctional nature makes it a valuable precursor for the construction of heterocyclic

compounds and other complex molecular architectures that are relevant in pharmaceutical development.[5]



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Caption: Role of **Methyl 5-oxohexanoate** as a synthetic intermediate.

## Experimental Protocols

### Synthesis of Methyl 5-oxohexanoate via Michael Addition[7]

Materials:

- Ethanol
- Sodium metal
- Acetylacetonate

- Methyl acrylate
- Acetic acid

Procedure:

- A solution of sodium ethoxide is prepared by dissolving sodium (2.2 g) in ethanol (2 L) in a round-bottomed flask under an inert atmosphere. The solution is then cooled to 0 °C.
- Acetylacetonate (500.0 g, 5.0 mol) is added dropwise to the cooled solution over 10 minutes.
- Methyl acrylate (430 g) is then added dropwise at 0 °C over 10 minutes.
- The reaction mixture is allowed to warm to room temperature and then refluxed for 1 hour. Reaction progress can be monitored by HPLC.
- After cooling to room temperature, acetic acid (3 ml) is added.
- Ethanol is removed by distillation under reduced pressure.
- The crude mixture is purified by distillation (95-105 °C, 2.5 mbar) to yield the product.

## Reduction of Methyl 5-oxohexanoate to Methyl 5-hydroxyhexanoate[8]

Materials:

- **Methyl 5-oxohexanoate**
- Methanol
- Sodium borohydride
- Acetone
- Ethyl acetate
- Anhydrous sodium sulfate

#### Procedure:

- Dissolve **methyl 5-oxohexanoate** (1.0 eq) in methanol at 0 °C.
- Add sodium borohydride (1.1 eq) portion-wise over 10 minutes.
- Stir the reaction mixture at 0 °C for 1 hour.
- Quench the reaction by the slow addition of acetone.
- Remove the solvent under reduced pressure.
- Add water to the residue and extract with ethyl acetate (3 x 25 mL).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired alcohol.

## Safety Information

**Methyl 5-oxohexanoate** is classified as a combustible liquid and can cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound. Standard laboratory safety procedures should be followed.

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## References

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- 4. Solved methyl 5-oxohexanoate reacts with 1) NaBH4 2) | Chegg.com [chegg.com]

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